![molecular formula C9H9BrN2O B1358752 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 305790-79-8](/img/structure/B1358752.png)
6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a research chemical with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . It is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one consists of a quinoxaline core, which is a type of heterocyclic compound. The molecule contains a bromine atom at the 6th position and a methyl group at the 4th position .Chemical Reactions Analysis
The specific chemical reactions involving 6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its chemical reactions .Physical And Chemical Properties Analysis
6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has a molecular weight of 241.08 g/mol and a molecular formula of C9H9BrN2O. Its canonical SMILES representation is CN1CC(=O)NC2=C1C=C(C=C2)Br . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Mechanism of Action
Safety and Hazards
This compound is harmful if swallowed, as indicated by the GHS hazard statement H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
properties
IUPAC Name |
6-bromo-4-methyl-1,3-dihydroquinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBBLUUDVVUJSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001240580 | |
Record name | 6-Bromo-3,4-dihydro-4-methyl-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
305790-79-8 | |
Record name | 6-Bromo-3,4-dihydro-4-methyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305790-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3,4-dihydro-4-methyl-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001240580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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